molecular formula C35H40N4O2 B11027432 1,3-Dibenzyl-4',4',8'-trimethyl-6'-(4-morpholinylmethyl)-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one

1,3-Dibenzyl-4',4',8'-trimethyl-6'-(4-morpholinylmethyl)-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-IJ]quinolin]-2'-one

Cat. No.: B11027432
M. Wt: 548.7 g/mol
InChI Key: CHPFQBBAKVTGEL-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-4’,4’,8’-trimethyl-6’-(4-morpholinylmethyl)-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one is a complex heterocyclic compound with a unique spiro structure. Let’s break down its features:

    Spiro Structure: The compound contains a spirocyclic moiety, where two rings share a single atom (the spiro center). This arrangement imparts rigidity and influences its chemical properties.

Preparation Methods

Synthetic Routes::

    Synthesis via Cyclization:

    Morpholine Incorporation:

    Benzyl Group Addition:

Chemical Reactions Analysis

1,3-Dibenzyl-4’,4’,8’-trimethyl-6’-(4-morpholinylmethyl)-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-IJ]quinolin]-2’-one undergoes various reactions:

    Oxidation: Oxidative transformations of the benzyl groups.

    Reduction: Reduction of the imidazolidine ring or other functional groups.

    Substitution: Nucleophilic substitutions at the morpholine nitrogen.

    Major Products: These reactions yield derivatives with modified benzyl or morpholine substituents.

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

    Materials Science:

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets.
  • Potential interactions with cellular receptors, enzymes, or signaling pathways.
  • Further research needed to elucidate precise mechanisms.

Comparison with Similar Compounds

    Uniqueness: Its spirocyclic structure sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C35H40N4O2

Molecular Weight

548.7 g/mol

IUPAC Name

1',3'-dibenzyl-6,11,11-trimethyl-9-(morpholin-4-ylmethyl)spiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,2'-imidazolidine]-2-one

InChI

InChI=1S/C35H40N4O2/c1-26-20-30-29(25-36-16-18-41-19-17-36)22-34(2,3)39-32(30)31(21-26)35(33(39)40)37(23-27-10-6-4-7-11-27)14-15-38(35)24-28-12-8-5-9-13-28/h4-13,20-22H,14-19,23-25H2,1-3H3

InChI Key

CHPFQBBAKVTGEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C4(C(=O)N3C(C=C2CN5CCOCC5)(C)C)N(CCN4CC6=CC=CC=C6)CC7=CC=CC=C7

Origin of Product

United States

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